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Compound of Interest

Compound Name: Dapivirine-d11

Cat. No.: B588875 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the

synthesis and isotopic labeling of Dapivirine-d11. Dapivirine is a non-nucleoside reverse

transcriptase inhibitor (NNRTI) developed for the prevention of HIV-1 infection.[1][2][3] Isotopic

labeling, particularly with deuterium, is a critical tool in drug development for studying

pharmacokinetics, metabolism, and as internal standards in analytical assays. This document

outlines a plausible synthetic route for Dapivirine-d11, detailed experimental protocols, and

the mechanism of action of Dapivirine.

Proposed Synthesis of Dapivirine-d11
The synthesis of Dapivirine-d11 can be approached through a multi-step process, beginning

with the preparation of a key deuterated intermediate, 2,4,6-trimethylaniline-d11. This

intermediate is then coupled with a pyrimidine derivative to yield the final product. The overall

synthetic strategy is based on established methods for the synthesis of Dapivirine.

Table 1: Summary of Proposed Synthetic Steps and
Hypothetical Quantitative Data
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Step Reaction
Starting
Material(s
)

Key
Reagent(
s)

Product
Hypotheti
cal Yield
(%)

Hypotheti
cal
Isotopic
Purity (%)

1 Nitration
Mesitylene-

d12

Nitric acid,

Sulfuric

acid

2,4,6-

Trimethyl-

1-

nitrobenze

ne-d11

90 >99

2 Reduction

2,4,6-

Trimethyl-

1-

nitrobenze

ne-d11

H2, Pd/C

2,4,6-

Trimethyla

niline-d11

95 >99

3

Intermediat

e

Synthesis

4-Amino-

2,6-

dichloropyri

midine, 4-

Aminobenz

onitrile

Sodium

hydride

4-((2-

Chloro-6-

aminopyri

midin-4-

yl)amino)b

enzonitrile

85 N/A

4
Final

Coupling

4-((2-

Chloro-6-

aminopyri

midin-4-

yl)amino)b

enzonitrile,

2,4,6-

Trimethyla

niline-d11

p-

Toluenesulf

onic acid

Dapivirine-

d11
75 >99

Detailed Experimental Protocols
The following are proposed detailed methodologies for the key experimental steps in the

synthesis of Dapivirine-d11.
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Step 1: Synthesis of 2,4,6-Trimethyl-1-nitrobenzene-d11
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a thermometer, place Mesitylene-d12 (1.0 eq) in a suitable solvent such

as dichloromethane.

Nitration: Cool the solution to 0°C in an ice bath. Slowly add a pre-cooled mixture of nitric

acid (1.1 eq) and sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 5°C.

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or

gas chromatography-mass spectrometry (GC-MS).

Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice and

extract the product with dichloromethane. Wash the organic layer with saturated sodium

bicarbonate solution and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product can be purified by column chromatography on

silica gel.

Step 2: Synthesis of 2,4,6-Trimethylaniline-d11
Reaction Setup: In a hydrogenation vessel, dissolve 2,4,6-Trimethyl-1-nitrobenzene-d11 (1.0

eq) in ethanol.

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).

Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen pressure of 50

psi. Stir the reaction mixture at room temperature.

Reaction Monitoring: Monitor the uptake of hydrogen and the reaction progress by TLC or

GC-MS.

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the

catalyst.

Purification: Concentrate the filtrate under reduced pressure to obtain 2,4,6-Trimethylaniline-

d11, which can be used in the next step without further purification if the purity is high.
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Step 3: Synthesis of 4-((2-Chloro-6-aminopyrimidin-4-
yl)amino)benzonitrile

Reaction Setup: To a solution of 4-Amino-2,6-dichloropyrimidine (1.0 eq) in anhydrous

dimethylformamide (DMF), add sodium hydride (1.1 eq) portion-wise at 0°C under an inert

atmosphere.

Addition of Aminobenzonitrile: After stirring for 30 minutes, add a solution of 4-

Aminobenzonitrile (1.0 eq) in DMF dropwise.

Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat

to 80°C.

Reaction Monitoring: Monitor the reaction by TLC or liquid chromatography-mass

spectrometry (LC-MS).

Work-up: After completion, cool the reaction mixture and pour it into ice-water.

Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum. The

crude product can be recrystallized from a suitable solvent system.

Step 4: Synthesis of Dapivirine-d11
Reaction Setup: In a sealed tube, combine 4-((2-Chloro-6-aminopyrimidin-4-

yl)amino)benzonitrile (1.0 eq), 2,4,6-Trimethylaniline-d11 (1.2 eq), and a catalytic amount of

p-toluenesulfonic acid in a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP).

Reaction Conditions: Heat the mixture to 150-160°C.

Reaction Monitoring: Monitor the formation of Dapivirine-d11 by LC-MS.

Work-up: After the reaction is complete, cool the mixture to room temperature and add water

to precipitate the product.

Purification: Collect the solid by filtration, wash with water, and then purify by column

chromatography on silica gel to yield Dapivirine-d11.
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Visualizations
Proposed Synthetic Workflow for Dapivirine-d11

Step 1 & 2: Synthesis of Deuterated Intermediate

Step 3: Synthesis of Pyrimidine Intermediate

Step 4: Final Coupling
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Caption: Proposed synthetic workflow for Dapivirine-d11.

Mechanism of Action of Dapivirine
Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] It functions by binding

to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distant

from the active site. This binding induces a conformational change in the enzyme, thereby

inhibiting its function and preventing the conversion of viral RNA into DNA. This action halts the

viral replication process.
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Caption: Mechanism of action of Dapivirine as an NNRTI.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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